molecular formula C10H7N3 B3010138 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 4649-11-0

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B3010138
CAS No.: 4649-11-0
M. Wt: 169.187
InChI Key: QPHZVOSMQNQIPY-HNQUOIGGSA-N
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Description

It is a white solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- can be achieved through several methods. One common method involves the use of ammonia-rich electrochemical synthesis . The specific steps and conditions for the synthesis can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as FGFRs. The compound acts as an inhibitor of FGFR signaling pathways, which are involved in cell proliferation, migration, and angiogenesis . By inhibiting these pathways, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells . The specific molecular interactions and pathways involved depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds share a similar core structure but may have different functional groups and properties . The uniqueness of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific functional groups and its ability to act as an FGFR inhibitor . Other similar compounds may have different biological activities and applications.

Properties

IUPAC Name

(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,(H,12,13)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHZVOSMQNQIPY-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=CC#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2/C=C/C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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